![molecular formula C20H32O B14038754 (7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Methyl-androst-2-ene-17b-ol is a synthetic anabolic-androgenic steroid (AAS) that has been used in various prohormone supplements. It is known for its ability to promote muscle growth and enhance physical performance. This compound is a derivative of testosterone, modified to improve its anabolic properties while minimizing androgenic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-androst-2-ene-17b-ol typically involves multiple steps, starting from commercially available steroids. The key steps include methylation and reduction reactions. The methylation at the 7a position is crucial for enhancing the anabolic activity of the compound .
Industrial Production Methods
Industrial production of 7a-Methyl-androst-2-ene-17b-ol involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
7a-Methyl-androst-2-ene-17b-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation or other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 7a-Methyl-androst-2-ene-17-one, while reduction can regenerate 7a-Methyl-androst-2-ene-17b-ol .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study steroid chemistry and synthetic modifications.
Biology: Investigated for its effects on muscle growth and androgen receptor binding.
Medicine: Explored for potential therapeutic uses in conditions requiring anabolic support, such as muscle wasting diseases.
Industry: Utilized in the development of performance-enhancing supplements for athletes.
Mécanisme D'action
The mechanism of action of 7a-Methyl-androst-2-ene-17b-ol involves binding to androgen receptors in muscle tissue. This binding activates the receptor, leading to increased protein synthesis and muscle growth. The addition of the 7a-methyl group enhances the compound’s affinity for the androgen receptor, making it more potent than its non-methylated counterparts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylstenbolone: Another potent anabolic steroid with similar anabolic properties but different structural modifications.
Desoxymethyltestosterone (Madol): A precursor to 7a-Methyl-androst-2-ene-17b-ol, known for its strong anabolic effects.
Hexadrone: A non-methylated prohormone with effective muscle-building properties.
Uniqueness
7a-Methyl-androst-2-ene-17b-ol is unique due to its specific structural modifications, particularly the 7a-methyl group, which enhances its anabolic activity while reducing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H32O |
|---|---|
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
(7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-12-14-6-4-5-10-19(14,2)16-9-11-20(3)15(18(13)16)7-8-17(20)21/h4-5,13-18,21H,6-12H2,1-3H3/t13-,14?,15+,16+,17+,18+,19+,20+/m1/s1 |
Clé InChI |
ZQMCWQZAHRBPQS-LMAARTJTSA-N |
SMILES isomérique |
C[C@@H]1CC2CC=CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
SMILES canonique |
CC1CC2CC=CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


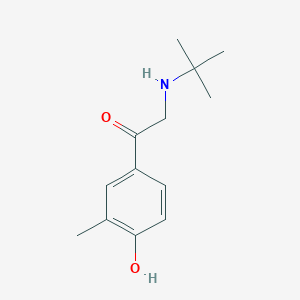
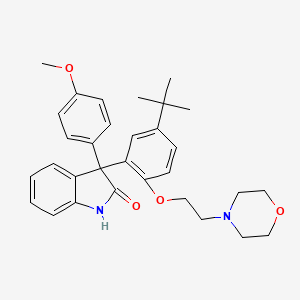
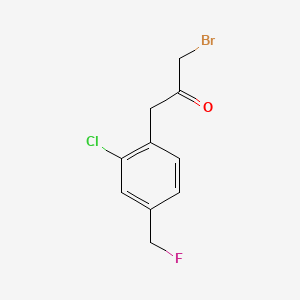
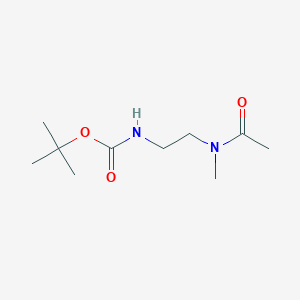
![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
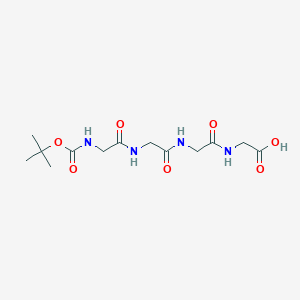
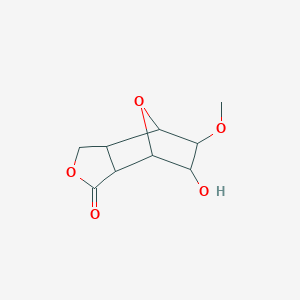
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
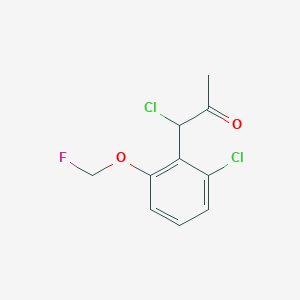
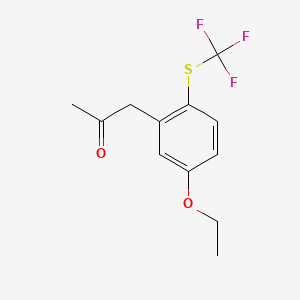
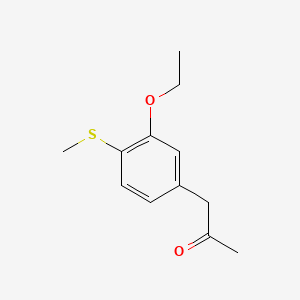
![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)

